molecular formula C23H22N2O4S B2959831 (E)-ethyl 7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-5-(p-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 354557-18-9

(E)-ethyl 7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-5-(p-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No. B2959831
M. Wt: 422.5
InChI Key: RCQZVRSRGCHSKE-LDADJPATSA-N
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Description

The compound is a complex organic molecule that includes several functional groups. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. It also has a pyrimidine ring, which is a six-membered ring with four carbon atoms and two nitrogen atoms. The presence of the ethyl and methyl groups indicates that this compound is a derivative of these basic structures .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry methods are typically used to analyze the molecular structure of a compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. These properties could include its melting point, boiling point, solubility in different solvents, and reactivity with various reagents .

Scientific Research Applications

Synthesis and Heterocyclic Transformations

The compound is utilized as a precursor in the synthesis of various heterocyclic systems, demonstrating its versatility in organic synthesis. For instance, its transformation into related heterocyclic systems via reactions with different reagents has been explored, showcasing its potential in creating biologically active compounds. These transformations are key in the preparation of compounds with potential antimicrobial properties against a range of bacteria and fungi, indicating its relevance in medicinal chemistry and pharmaceutical research (Youssef, Abbady, Ahmed, & Omar, 2011).

Structural Modifications and Supramolecular Aggregation

Investigations into the compound's structural modifications reveal insights into its conformational features and supramolecular aggregation. Such studies are crucial for understanding the molecular basis of its interactions and potential biological activities. The research highlights the impact of substituents on the molecular structure and intermolecular interaction patterns, which are essential for designing compounds with desired properties (Nagarajaiah & Begum, 2014).

Biological Activities and Potential Applications

The compound's derivatives have been synthesized and evaluated for their biological activities, including antimicrobial and anticancer properties. This highlights its significance in the search for new therapeutic agents. For example, some derivatives have shown promising cytotoxicity against human cancer cell lines, suggesting potential applications in cancer treatment (Nagarapu, Vanaparthi, Bantu, & Kumar, 2013).

Antituberculous Activity

The compound's analogs have been synthesized and evaluated for their tuberculostatic activity, contributing to the development of new antituberculous agents. This research underscores the importance of structural diversity in the discovery of compounds with specific biological activities, such as combating tuberculosis (Titova, Filatova, Fedorova, Rusinov, & Charushin, 2019).

properties

IUPAC Name

ethyl (2E)-7-methyl-2-[(5-methylfuran-2-yl)methylidene]-5-(4-methylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4S/c1-5-28-22(27)19-15(4)24-23-25(20(19)16-9-6-13(2)7-10-16)21(26)18(30-23)12-17-11-8-14(3)29-17/h6-12,20H,5H2,1-4H3/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCQZVRSRGCHSKE-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C)C(=O)C(=CC4=CC=C(O4)C)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C)C(=O)/C(=C\C4=CC=C(O4)C)/S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-ethyl 7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-5-(p-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

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